N-cyclooctyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
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Overview
Description
N-cyclooctyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a cyclooctyl group, a methylsulfanyl-substituted phenyl ring, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps. One common approach is the condensation of a cyclooctylamine with a pyridazinone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridazinone core allows for interactions with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-cyclooctyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can be compared with other pyridazinone derivatives:
N-cyclooctyl-6-methyl-5-[3-(methylsulfanyl)phenyl]-4-oxo-2-(propan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide: Similar structure but with a pyrazole ring.
1,3,4-thiadiazole derivatives: Different core structure but similar pharmacological activities.
Triazolothiadiazine derivatives: Similar biological activities but different chemical structure.
Properties
Molecular Formula |
C21H27N3O2S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-cyclooctyl-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H27N3O2S/c1-27-18-11-9-16(10-12-18)19-13-14-21(26)24(23-19)15-20(25)22-17-7-5-3-2-4-6-8-17/h9-14,17H,2-8,15H2,1H3,(H,22,25) |
InChI Key |
WFWZBARLUHCSII-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
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